![molecular formula C6H6F3N3 B11767554 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B11767554.png)
2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole is a heterocyclic compound that contains both an imidazole and a pyrrolo ring The trifluoromethyl group attached to the imidazole ring significantly influences its chemical properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . This reaction proceeds under mild conditions and can be catalyzed by various reagents, including acids and bases. The reaction yields the desired imidazole derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives.
科学的研究の応用
2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Benzimidazole: Another heterocyclic compound with similar biological activities.
Fluorinated Imidazoles: Compounds with fluorine atoms attached to the imidazole ring, exhibiting similar chemical properties.
Trifluoromethyl Pyrazoles: Compounds with a trifluoromethyl group attached to a pyrazole ring, used in similar applications.
Uniqueness
2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole is unique due to its specific combination of the trifluoromethyl group and the imidazole-pyrrolo ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C6H6F3N3 |
|---|---|
分子量 |
177.13 g/mol |
IUPAC名 |
2-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-11-3-1-10-2-4(3)12-5/h10H,1-2H2,(H,11,12) |
InChIキー |
NUMWDUZBMFQOGA-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CN1)N=C(N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



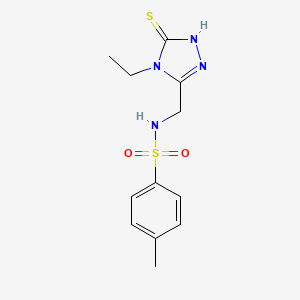
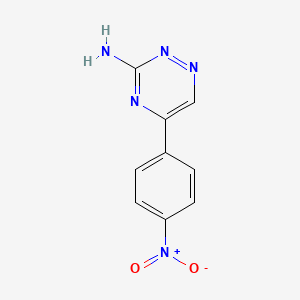
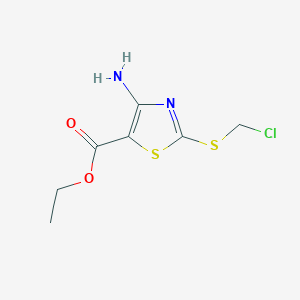
![5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B11767497.png)
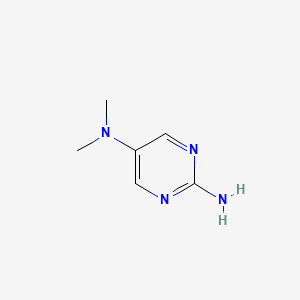

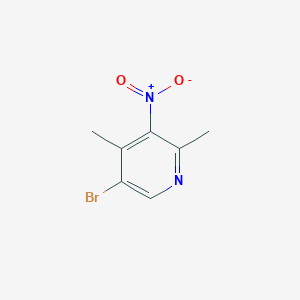

![(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11767528.png)
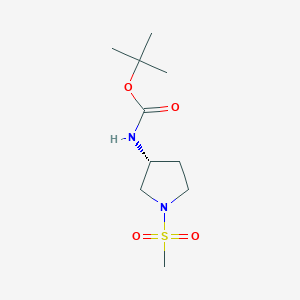
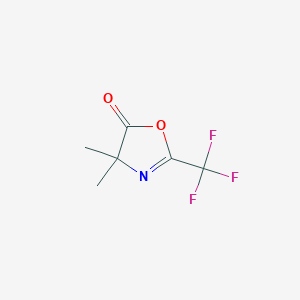
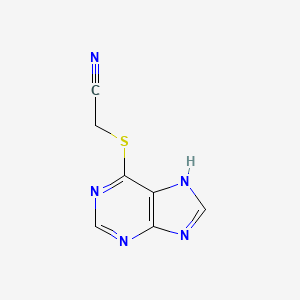
![Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11767576.png)
